tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate
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Overview
Description
tert-Butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
Preparation Methods
The synthesis of tert-butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Spiro Linkage Formation: The spiro linkage is formed by reacting the azepane ring with a furo[2,3-c]pyridine derivative under specific conditions.
tert-Butyl Protection:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
tert-Butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furo[2,3-c]pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents for treating various diseases.
Industry: Its unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate can be compared with other spiro compounds, such as:
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound shares a similar spiro structure but differs in the heterocyclic components.
tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate:
The uniqueness of tert-butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate lies in its specific ring system and functional groups, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl spiro[5,6-dihydro-4H-furo[2,3-c]pyridine-7,4'-azepane]-1'-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-4-7-17(8-11-19)14-13(5-9-18-17)6-12-21-14/h6,12,18H,4-5,7-11H2,1-3H3 |
InChI Key |
VYENUAPLVLXXEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)C3=C(CCN2)C=CO3 |
Origin of Product |
United States |
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